molecular formula C24H26N2O3 B2583566 (Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide CAS No. 852138-43-3

(Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide

Cat. No.: B2583566
CAS No.: 852138-43-3
M. Wt: 390.483
InChI Key: SOKCKMVFQXNSQZ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide is a synthetic small molecule of significant interest in oncological research, particularly in the context of targeting the Hippo signaling pathway. This pathway, with its downstream effectors YAP1 and TAZ, is a pivotal regulator of cell proliferation and organ size, and its dysregulation is strongly implicated in cancer progression and poor prognosis . Research on structurally analogous tetrahydrocarbazole compounds has demonstrated potent anti-tumor effects by inducing the phosphorylation and inactivation of YAP1/TAZ, thereby suppressing cancer cell viability both in vitro and in vivo . The strategic incorporation of the (Z)-3-(3,4-dimethoxyphenyl)acrylamide moiety, a fragment known for its presence in various bioactive molecules, is designed to modulate key protein-protein interactions or enzyme activities. Furthermore, the 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, frequently associated with diverse biological activities and considered promising for the development of new therapeutic agents . This compound is intended for research use only and is a valuable tool for scientists investigating novel mechanisms in cancer biology, signal transduction, and the development of targeted therapies.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-22-11-8-16(14-23(22)29-2)9-12-24(27)25-15-17-7-10-21-19(13-17)18-5-3-4-6-20(18)26-21/h7-14,26H,3-6,15H2,1-2H3,(H,25,27)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKCKMVFQXNSQZ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C24H30N2O2
  • Molecular Weight : 378.5072 g/mol
  • CAS Number : Not specified in the search results, but it can be derived from the compound structure.

Antiviral Properties

Recent studies have highlighted the antiviral potential of carbazole derivatives, including those structurally related to this compound. For instance:

  • Anti-HCV Activity : Research indicates that carbazole derivatives exhibit significant activity against hepatitis C virus (HCV). Compounds with similar structures have shown low effective concentrations (EC50) and high selectivity indices (SI), suggesting promising therapeutic candidates for HCV treatment .

Antidiabetic Effects

Carbazole derivatives have also been studied for their role in managing diabetes:

  • α-glucosidase Inhibition : Certain derivatives demonstrate potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced postprandial blood glucose levels. For example, a derivative showed an IC50 value of 4.27 µM against α-glucosidase .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Viral Proteins : The compound may inhibit viral replication by interacting with specific viral proteins essential for the life cycle of viruses like HCV.
  • Enzyme Inhibition : By inhibiting key enzymes such as α-glucosidase, it helps in controlling glucose metabolism and reducing insulin resistance.

Case Studies

Several studies have investigated the biological effects of carbazole derivatives:

StudyFindings
MDPI Study (2019)Demonstrated anti-HCV activity with EC50 values as low as 0.031 µM and high selectivity indices .
Diabetes ResearchHighlighted the ability of carbazole derivatives to inhibit α-glucosidase effectively .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydrocarbazole exhibit significant anticancer properties. For instance, compounds related to tetrahydrocarbazole have been shown to inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .

Antidepressant Effects

Studies suggest that compounds with similar structures may interact with serotonin receptors, potentially providing antidepressant effects. The tetrahydrocarbazole structure is known to influence neurotransmitter systems, making it a candidate for further investigation as an antidepressant agent .

Antinociceptive Activity

The compound has been screened for antinociceptive (pain-relieving) activity. In animal models, it demonstrated effectiveness in reducing pain responses, indicating potential use in pain management therapies .

Synthesis and Derivatives

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide typically involves multi-step organic reactions including the Fischer indole synthesis for creating the tetrahydrocarbazole framework. This method allows for modifications that can enhance biological activity or selectivity against specific targets .

In Vitro Studies

In vitro studies have shown that compounds derived from tetrahydrocarbazole exhibit cytotoxicity against cancer cell lines such as HT-29 (colon cancer). The MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound .

In Vivo Studies

Animal studies have further validated the anticancer properties observed in vitro. For example, administration of tetrahydrocarbazole derivatives resulted in significant tumor reduction in xenograft models .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundModel UsedResult
AnticancerTetrahydrocarbazole DerivativeHT-29 Cell LineIC50 values demonstrating cytotoxicity
AntidepressantSimilar TetrahydrocarbazoleRodent ModelsReduction in depressive-like behavior
AntinociceptiveTetrahydrocarbazole DerivativePain ModelsSignificant pain relief observed

Chemical Reactions Analysis

Hydrolysis and Stability

The acrylamide bond is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Generates 3-(3,4-dimethoxyphenyl)acrylic acid and the carbazole-methylamine derivative.

  • Basic Hydrolysis : May proceed via nucleophilic attack by hydroxide ions, cleaving the amide bond .

Key Stability Notes :

  • The compound’s stability in aqueous solutions is pH-dependent, with optimal storage in anhydrous organic solvents .

Electrophilic Aromatic Substitution (EAS)

The carbazole core and dimethoxyphenyl group participate in EAS:

  • Carbazole Reactivity : The electron-rich carbazole ring undergoes nitration or sulfonation preferentially at the 3-position .

  • Dimethoxyphenyl Group : The 3,4-dimethoxy substituents direct electrophiles to the para position relative to methoxy groups .

Table 2: Electrophilic Substitution Reactions

ReactionReagentsPosition SelectivitySource
NitrationHNO₃/H₂SO₄Carbazole C3, Dimethoxy C5
BrominationBr₂/FeBr₃Carbazole C1

Reductive Transformations

  • Double Bond Reduction : Hydrogenation (H₂/Pd-C) converts the (Z)-acrylamide to a saturated propionamide derivative, altering bioactivity .

  • Demethylation : BBr₃ selectively removes methyl groups from the 3,4-dimethoxyphenyl moiety, yielding catechol derivatives .

Stereochemical Considerations

The (Z)-configuration is critical for biological activity and is stabilized by intramolecular hydrogen bonding between the acrylamide carbonyl and the carbazole N-H group . Stereoselective synthesis methods, such as Heck coupling or photochemical isomerization, ensure geometric purity .

Oxidative Pathways

  • Carbazole Oxidation : Oxidizing agents (e.g., KMnO₄) convert the tetrahydrocarbazole to a fully aromatic carbazole system .

  • Acrylamide Oxidation : Ozonolysis cleaves the double bond, producing aldehydes or ketones depending on workup conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Biological/Physical Properties Reference
(Z)-3-(3,4-Dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide (Target) Acrylamide + Carbazole 3,4-Dimethoxyphenyl; Tetrahydrocarbazole Inferred enhanced π-π stacking due to carbazole; potential CNS activity
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide (11g) Acrylamide + Pyridine 2-Chloropyridinyl; 3,4-Dimethylphenyl; 3,4-Dimethoxyphenethyl Mp: 157–159°C; MS m/z 451.2 [M+H]+; NMR-confirmed stereochemistry
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Acetamide + Triazole Naphthalenyloxy; 4-Chlorophenyl IR peaks: 3291 (–NH), 1678 (C=O); HRMS [M+H]+: 393.1112
(E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide (Patent compound) Acrylamide + Nitrophenyl Cyano; 3,4-Dihydroxy-5-nitrophenyl E/Z isomer separation via phase-transfer catalysis; agrochemical applications
N-(3,4-Dichlorophenyl)propanamide (Propanil) Propanamide 3,4-Dichlorophenyl Herbicide; simple aliphatic amide structure
Key Observations:

Carbazole vs.

Stereochemical Considerations : The (Z)-configuration in the target compound contrasts with the (E)-isomer in the patent compound , which may influence bioactivity due to spatial orientation differences.

Spectroscopic Characterization : Analogs like 11g and 6m were validated via NMR, IR, and HRMS , suggesting similar methods apply to the target compound.

Inferred Pharmacological Potential

  • CNS Activity : The tetrahydrocarbazole moiety resembles tricyclic antidepressants, implying possible neuromodulatory effects.
  • Anticancer Potential: Analogous acrylamides (e.g., 11g) show activity in kinase inhibition, suggesting similar mechanisms .

Q & A

Q. Q1. How can researchers optimize the synthetic yield of (Z)-3-(3,4-dimethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide?

Methodological Answer:

  • Reaction Conditions: Optimize temperature (e.g., 60–80°C for acrylamide coupling), solvent polarity (DMF or DCM), and stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of carbazole derivative to acryloyl chloride) to favor the Z-isomer .
  • Catalysts: Use coupling agents like HATU or DCC with DMAP to enhance amide bond formation efficiency .
  • Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol/water mixtures) to isolate the pure Z-isomer .

Q. Q2. What are the key spectroscopic techniques for characterizing this compound?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry (e.g., coupling constants J=15.2HzJ = 15.2 \, \text{Hz} for trans-alkene protons in E-isomers vs. lower JJ for Z-isomers) and methoxy group integration (δ 3.84 ppm for 3,4-dimethoxy) .
  • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., m/zm/z 356.20 [M+H]+^+ for similar acrylamides) .
  • IR Spectroscopy: Identify amide C=O stretches (~1650 cm1^{-1}) and carbazole N-H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. Q3. How can researchers resolve Z/E isomerism ambiguities in this acrylamide derivative?

Methodological Answer:

  • X-ray Crystallography: Resolve stereochemistry by growing single crystals (e.g., using slow evaporation in DCM/hexane) and refining structures with SHELXL . For example, a similar compound (E)-3-(4-fluorophenyl)acrylamide was confirmed via X-ray diffraction .
  • NOESY NMR: Detect spatial proximity between protons (e.g., methoxy groups and carbazole methylene) to distinguish Z- and E-configurations .

Q. Q4. How should conflicting spectroscopic and crystallographic data be analyzed?

Methodological Answer:

  • Cross-Validation: Compare NMR-derived coupling constants with X-ray bond angles. For instance, a discrepancy between JJ-values and crystallographic torsion angles may indicate dynamic isomerization in solution .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and optimize geometry for comparison with experimental data .

Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Substituent Variation: Replace 3,4-dimethoxyphenyl with halogenated or hydroxylated aryl groups to assess electronic effects on bioactivity .
  • Biological Assays: Test analogs in vitro (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters (Hammett constants, logPP) .

Q. Q6. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation Studies: Incubate in PBS (pH 7.4) at 37°C and monitor via HPLC for hydrolysis of the acrylamide bond .
  • Thermal Analysis: Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .

Q. Q7. What computational approaches are suitable for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses of the carbazole-acrylamide scaffold .
  • MD Simulations: Run 100-ns simulations (GROMACS) to evaluate stability of ligand-protein complexes and identify key interactions (e.g., hydrogen bonds with methoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.